4-(4-Amino-1h-indol-1-yl)butan-1-ol
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Overview
Description
4-(4-Amino-1h-indol-1-yl)butan-1-ol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are found in many natural compounds, including neurotransmitters like serotonin and plant hormones like indole-3-acetic acid . This compound features an indole ring substituted with an amino group and a butanol chain, making it a versatile molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-1h-indol-1-yl)butan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-nitro-1H-indole with butan-1-ol under reductive conditions to introduce the amino group at the 4-position of the indole ring . The reaction typically requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction of the nitro group to an amino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-1h-indol-1-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
4-(4-Amino-1h-indol-1-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways involving indole derivatives.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Amino-1h-indol-1-yl)butan-1-ol involves its interaction with various molecular targets and pathways. The amino group and indole ring allow it to bind to specific receptors and enzymes, modulating their activity. For example, it may interact with serotonin receptors, influencing neurotransmission and mood regulation .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-1-ol: Similar structure but with the amino group at a different position.
4-(4-Nitro-1H-indol-1-yl)butan-1-ol: Nitro group instead of an amino group.
4-(4-Hydroxy-1H-indol-1-yl)butan-1-ol: Hydroxy group instead of an amino group.
Uniqueness
4-(4-Amino-1h-indol-1-yl)butan-1-ol is unique due to the presence of both an amino group and a butanol chain on the indole ring. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(4-aminoindol-1-yl)butan-1-ol |
InChI |
InChI=1S/C12H16N2O/c13-11-4-3-5-12-10(11)6-8-14(12)7-1-2-9-15/h3-6,8,15H,1-2,7,9,13H2 |
InChI Key |
JTIZLEWWKIJFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CCCCO)N |
Origin of Product |
United States |
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